![molecular formula C16H14BrNO4 B13995056 Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate CAS No. 20745-70-4](/img/structure/B13995056.png)
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a phenylamino group
Preparation Methods
The synthesis of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate typically involves multiple steps. One common method includes the bromination of 2-methyl-5-bromobenzoic acid methyl ester under controlled conditions. The reaction is carried out in the presence of a light source and pure bromine, followed by crystallization, filtration, centrifugation, and drying to obtain the final product .
Chemical Reactions Analysis
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate can be compared with other brominated benzoate esters and phenylamino derivatives. Similar compounds include:
Methyl 5-bromo-2-(bromomethyl)benzoate: Another brominated benzoate ester with different reactivity and applications.
Phenylamino derivatives: Compounds with similar functional groups but different overall structures and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20745-70-4 |
|---|---|
Molecular Formula |
C16H14BrNO4 |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
methyl 2-(2-anilino-2-oxoethoxy)-5-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO4/c1-21-16(20)13-9-11(17)7-8-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
NOQWRHXHSJZGOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
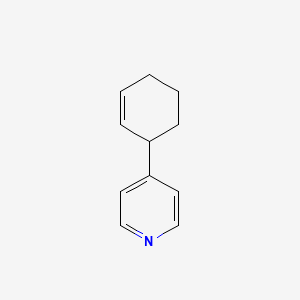
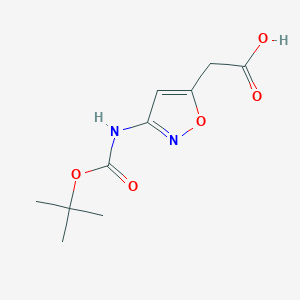
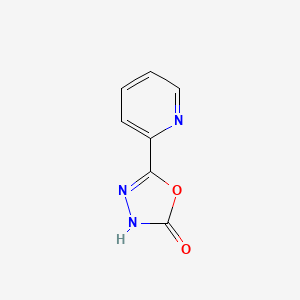
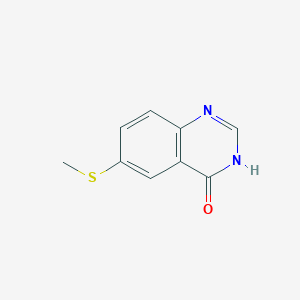
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
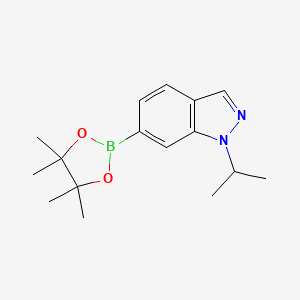

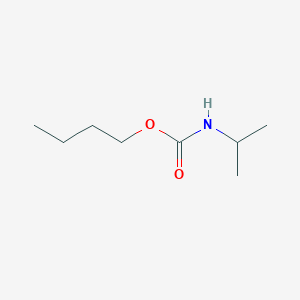
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
